Cas no 821008-01-9 (Urea, N'-cyclohexyl-N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl-)
![Urea, N'-cyclohexyl-N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl- structure](https://www.kuujia.com/scimg/cas/821008-01-9x500.png)
821008-01-9 structure
Product name:Urea, N'-cyclohexyl-N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl-
Urea, N'-cyclohexyl-N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Urea, N'-cyclohexyl-N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl-
- 3-cyclohexyl-1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-methylurea
- CHEMBL361444
- 3-Cyclohexyl-1-[1-(3,3-diphenyl-propyl)-piperidin-4-yl]-1-methyl-urea
- BDBM50156988
- 821008-01-9
- N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea
- DTXSID20658688
-
- Inchi: InChI=1S/C28H39N3O/c1-30(28(32)29-25-15-9-4-10-16-25)26-17-20-31(21-18-26)22-19-27(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-3,5-8,11-14,25-27H,4,9-10,15-22H2,1H3,(H,29,32)
- InChI Key: SGPYFZMLSCRVSX-UHFFFAOYSA-N
- SMILES: CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4
Computed Properties
- Exact Mass: 433.309312876g/mol
- Monoisotopic Mass: 433.309312876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 523
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.6Ų
- XLogP3: 5.7
Urea, N'-cyclohexyl-N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl- Related Literature
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
2. Book reviews
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
821008-01-9 (Urea, N'-cyclohexyl-N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl-) Related Products
- 2225151-70-0((2-(pyrrolidin-2-yl)pyrimidin-5-yl)boronic acid)
- 1935425-99-2(Methyl 2-chloro-3-fluoro-4-methoxybenzoate)
- 2137061-98-2(4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester, (2S)-)
- 1261613-23-3(6-Chloro-2-(2,3-difluorophenyl)nicotinic acid)
- 1806909-72-7(3-Cyano-5-(difluoromethyl)-2-fluoropyridine-4-carboxaldehyde)
- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)
- 1314985-57-3(tert-Butyl 3-ethoxyazetidine-1-carboxylate)
- 82700-27-4(2-(2-hydroxypropyl)-5-methoxyphenol)
- 47102-67-0(Silicate(1-), difluorotriphenyl-, (TB-5-11)-)
- 63929-84-0(Benzene, 1-(1-ethylpropoxy)-2-nitro-)
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk
